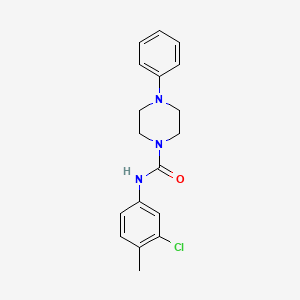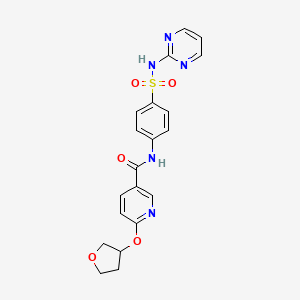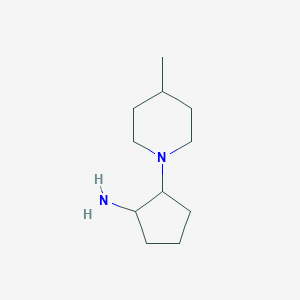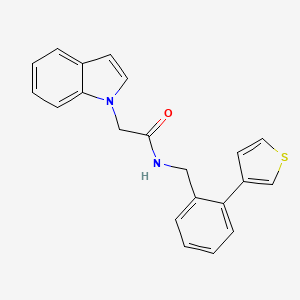![molecular formula C13H8ClN3O2 B2832626 5-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one CAS No. 1400540-72-8](/img/structure/B2832626.png)
5-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxadiazoles are a class of organic compounds that contain a five-membered heterocyclic ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . They are known to exhibit a wide range of chemical and biological properties, making them valuable in the development of new drugs . The 2-chlorophenyl group is a common substituent in organic chemistry and is known to contribute to the biological activity of various compounds .
Synthesis Analysis
The synthesis of oxadiazole derivatives often involves the cyclization of appropriate precursors, such as carboxylic acids, amidoximes, or nitrile oxides . The specific synthesis route for “5-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one” would depend on the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of oxadiazoles consists of a five-membered ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the 2-chlorophenyl group would add an aromatic ring to the structure, potentially influencing its reactivity and interactions with biological targets .
Chemical Reactions Analysis
The chemical reactions of oxadiazoles and chlorophenyl compounds can vary widely depending on the specific compound and reaction conditions. Oxadiazoles can undergo reactions such as nucleophilic substitution, reduction, and addition reactions .
Physical And Chemical Properties Analysis
Oxadiazoles are generally soluble in water and have a molecular mass of around 70.05 g/mol . The addition of a 2-chlorophenyl group could potentially alter these properties.
Applications De Recherche Scientifique
Anticancer and Antimicrobial Applications
Discovery and Structure-Activity Relationship of Apoptosis Inducers Compounds structurally related to 5-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one have been studied for their anticancer properties. Specifically, apoptosis inducers such as 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole (1d) were identified through caspase- and cell-based high-throughput screening assays. These compounds exhibit activity against specific cancer cell lines, demonstrating their potential as anticancer agents. The molecular target identified for these compounds is TIP47, an IGF II receptor binding protein, highlighting the significance of this class of compounds in cancer research (Zhang et al., 2005).
Synthesis and Molecular Docking Study of Novel Heterocyclic Compounds Further research into heterocyclic compounds related to this compound includes the synthesis of novel compounds incorporating oxazole, pyrazoline, and pyridine. These compounds have been tested for their anticancer activity against a panel of 60 cancer cell lines, with some showing high potency. Additionally, they exhibit in vitro antibacterial and antifungal activities, suggesting their potential as broad-spectrum antimicrobial agents. Molecular docking studies support their application in overcoming microbe resistance to pharmaceutical drugs (Katariya et al., 2021).
Photophysical and Electrochemical Applications
Improved Photophysical Property from Electrospinning Composite Fibers The compound 2-(4-chlorophenyl)-5-(pyridin-2-yl)-1,3,4-oxadiazole (PPYO) and its Re(I) complex have been synthesized, showing improved emissive parameters when doped into a polymer matrix. This demonstrates the potential of such compounds in improving emissive performance for applications in photophysical fields (Nie et al., 2015).
Electronic and Optical Applications
Structural, Optical, and Junction Characteristics of Pyridine Derivatives Pyridine derivatives structurally related to this compound have been prepared and characterized, with their thermal, structural, optical, and diode characteristics reported. The findings suggest the potential use of such compounds in electronic devices, highlighting their importance in the field of electronics and photonics (Zedan et al., 2020).
Mécanisme D'action
Target of Action
Similar compounds such as 1,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities .
Mode of Action
It’s worth noting that 1,2,4-oxadiazole derivatives, which this compound is a part of, are known to interact with their targets in a variety of ways . For instance, some oxadiazole derivatives have been found to inhibit enzymes, disrupt protein-protein interactions, or modulate ion channels .
Biochemical Pathways
Similar compounds such as 1,2,4-oxadiazole derivatives have been reported to affect a variety of biochemical pathways, including those involved in bacterial and fungal infections .
Pharmacokinetics
It’s worth noting that 1,2,4-oxadiazole derivatives, which this compound is a part of, are known for their better hydrolytic and metabolic stability .
Result of Action
Similar compounds such as 1,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and nematocidal activities .
Action Environment
It’s worth noting that the biological activity of similar compounds such as 1,2,4-oxadiazole derivatives can be influenced by a variety of factors, including ph, temperature, and the presence of other molecules .
Orientations Futures
Propriétés
IUPAC Name |
5-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O2/c14-10-4-2-1-3-9(10)12-16-13(19-17-12)8-5-6-11(18)15-7-8/h1-7H,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJLFUKPFGHKDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=CNC(=O)C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-isopropylphenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide](/img/structure/B2832543.png)

![1-benzyl-4-{1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2832545.png)
![2-{[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol](/img/structure/B2832546.png)
![N-(benzo[d]thiazol-2-yl)-N-benzyl-3-(methylsulfonyl)benzamide](/img/structure/B2832547.png)

![N-butyl-4-((1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2832551.png)

![Tert-butyl N-[1-(2-aminophenyl)cyclopropyl]carbamate](/img/structure/B2832555.png)



![2-[[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]methyl]-1H-benzimidazole](/img/structure/B2832565.png)
![1-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-propylurea](/img/structure/B2832566.png)